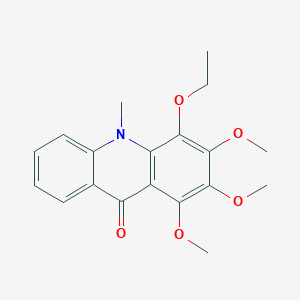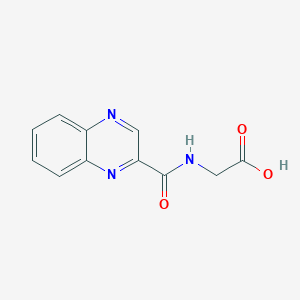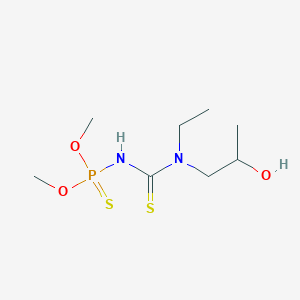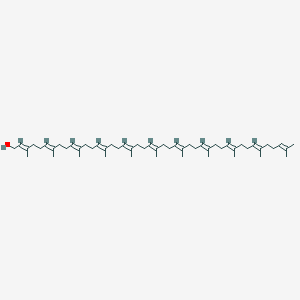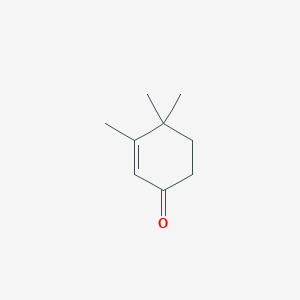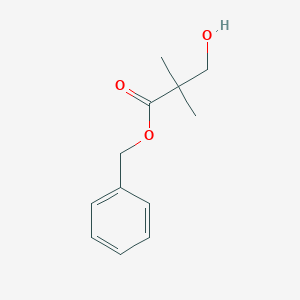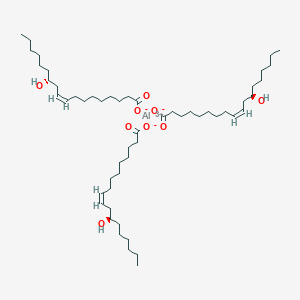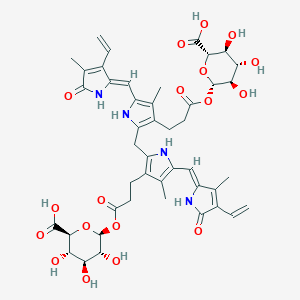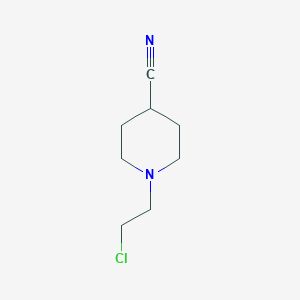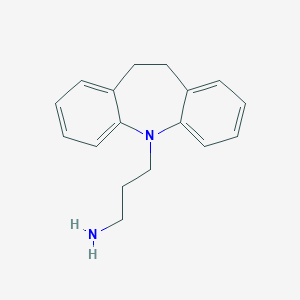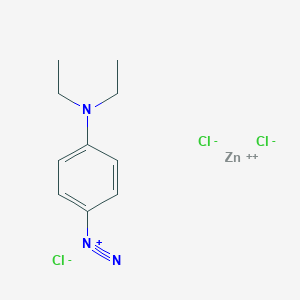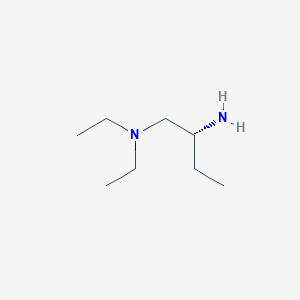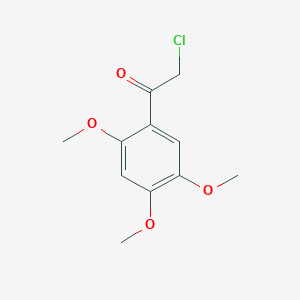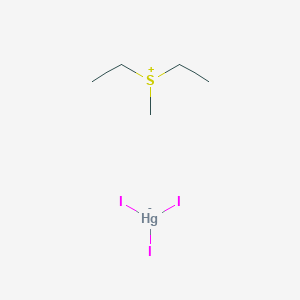
Diethyl(methyl)sulfanium;triiodomercury(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(methyl)sulfanium;triiodomercury(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex compound that consists of diethyl(methyl)sulfanium and triiodomercury(1-). This compound is known for its ability to inhibit the growth of bacteria and fungi, making it an important tool in microbiology research.
Mecanismo De Acción
The mechanism of action of diethyl(methyl)sulfanium;triiodomercury(1-) is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disrupts the normal functioning of the cell, leading to cell death. It is also believed to inhibit the activity of certain enzymes, which can further contribute to its antimicrobial activity.
Efectos Bioquímicos Y Fisiológicos
Diethyl(methyl)sulfanium;triiodomercury(1-) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various species of fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diethyl(methyl)sulfanium;triiodomercury(1-) is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic to living organisms, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on diethyl(methyl)sulfanium;triiodomercury(1-). One area of research could be to further explore its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to investigate its potential use in the treatment of various diseases, particularly those caused by bacteria and fungi. Additionally, research could be conducted to develop new and more effective antimicrobial agents based on the structure of diethyl(methyl)sulfanium;triiodomercury(1-).
Métodos De Síntesis
The synthesis of diethyl(methyl)sulfanium;triiodomercury(1-) involves the reaction of diethyl(methyl)sulfanium iodide with mercuric iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting compound is purified through a series of filtration and washing steps. The yield of the compound is typically high, and the purity is also good.
Aplicaciones Científicas De Investigación
Diethyl(methyl)sulfanium;triiodomercury(1-) has been widely used in scientific research, particularly in microbiology and biochemistry. It is commonly used as an antimicrobial agent in the laboratory to inhibit the growth of bacteria and fungi. It has also been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. Additionally, it has been used as a catalyst in various chemical reactions.
Propiedades
Número CAS |
19481-39-1 |
|---|---|
Nombre del producto |
Diethyl(methyl)sulfanium;triiodomercury(1-) |
Fórmula molecular |
C5H13HgI3S |
Peso molecular |
686.53 g/mol |
Nombre IUPAC |
diethyl(methyl)sulfanium;triiodomercury(1-) |
InChI |
InChI=1S/C5H13S.Hg.3HI/c1-4-6(3)5-2;;;;/h4-5H2,1-3H3;;3*1H/q+1;+2;;;/p-3 |
Clave InChI |
SNKLWBLLEZUVFN-UHFFFAOYSA-K |
SMILES |
CC[S+](C)CC.I[Hg-](I)I |
SMILES canónico |
CC[S+](C)CC.I[Hg-](I)I |
Sinónimos |
Diethylmethylsulfonium iodide mercuric iodide addition compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



